molecular formula C11H8N4S B13706979 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole

2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole

Cat. No.: B13706979
M. Wt: 228.28 g/mol
InChI Key: UTWADPGAMRHGME-UHFFFAOYSA-N
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Description

2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole typically involves the reaction of 2-quinolinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions generally include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-benzimidazolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole is unique due to its quinoline moiety, which imparts distinct biological activities compared to other similar compounds. The presence of the quinoline ring enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

5-quinolin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,15)

InChI Key

UTWADPGAMRHGME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)N

Origin of Product

United States

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